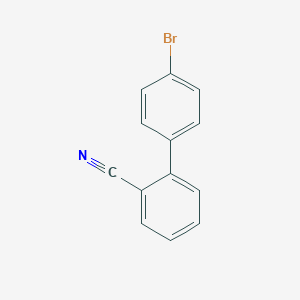

2-(4-Bromophenyl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrN/c14-12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPMUHWJOMVSGTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70362748 | |

| Record name | 2-(4-bromophenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168072-17-1 | |

| Record name | 2-(4-bromophenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Bromophenyl)benzonitrile: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-(4-Bromophenyl)benzonitrile, also known as 4'-Bromo-[1,1'-biphenyl]-2-carbonitrile. As a key intermediate in organic synthesis, this biaryl compound possesses a unique combination of functional groups—a nitrile and an aryl bromide—that make it a versatile building block for complex molecular architectures. This document details its chemical structure, physicochemical properties, and expected spectroscopic signatures. A robust, field-proven protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction is presented, including a discussion of the underlying catalytic mechanism. Furthermore, the guide explores the reactivity of its key functional moieties and highlights its significant role as a precursor in the development of pharmaceuticals, particularly within the class of angiotensin II receptor blockers. This guide is intended for researchers, chemists, and professionals in drug discovery and materials science who require a deep technical understanding of this valuable chemical entity.

Introduction and Nomenclature

This compound is a biaryl nitrile, a class of organic compounds characterized by two directly connected phenyl rings, with a nitrile (-C≡N) substituent. In this specific isomer, the nitrile group is located at the 2-position of one phenyl ring, and a bromine atom is at the 4-position of the second ring. This substitution pattern creates a sterically hindered yet highly functionalized scaffold.

The strategic placement of the reactive handles—the nitrile group and the aryl bromide—makes this compound a valuable intermediate. The aryl bromide serves as a prime site for further cross-coupling reactions, while the nitrile group can be transformed into other critical functionalities such as amines or carboxylic acids. Its structural core is closely related to the pharmacophore found in several "sartan" drugs, highlighting its importance in medicinal chemistry.

Systematic IUPAC Name: 4'-Bromo-[1,1'-biphenyl]-2-carbonitrile

Common Synonyms:

-

This compound

-

2-Cyano-4'-bromobiphenyl

Molecular Structure and Physicochemical Properties

The molecular structure features two phenyl rings with a C-C bond between them. The dihedral angle between the rings is influenced by the bulky ortho-nitrile group, which restricts free rotation and imparts specific conformational properties to the molecule.

Caption: Chemical structure of this compound.

Table 1: Physicochemical and Spectroscopic Properties

| Property | Value / Expected Signature | Source / Method |

| Molecular Formula | C₁₃H₈BrN | - |

| Molecular Weight | 258.11 g/mol | Calculated |

| Appearance | Expected to be an off-white to pale yellow solid | General observation for similar biaryl compounds |

| Melting Point | Not widely reported; expected to be >100 °C | Inferred from similar structures like 4'-Bromomethyl-2-biphenylcarbonitrile (125-128 °C)[1] |

| Solubility | Soluble in common organic solvents (DCM, THF, Toluene); Insoluble in water | Predicted based on polarity |

| IR Spectroscopy | ~2220-2230 cm⁻¹ (C≡N stretch), ~1600 cm⁻¹ (C=C aromatic stretch), ~1000-1100 cm⁻¹ (C-Br stretch) | Standard IR correlation tables[2] |

| ¹H NMR Spectroscopy | Multiplets in the range of δ 7.0-8.0 ppm, characteristic of a disubstituted and a tetrasubstituted aromatic ring system | General NMR principles |

| ¹³C NMR Spectroscopy | ~115-120 ppm (nitrile carbon), multiple signals between ~120-145 ppm (aromatic carbons) | Standard ¹³C NMR chemical shifts |

| Mass Spectrometry | Molecular ion peaks (M⁺, M+2) with ~1:1 ratio, characteristic of a single bromine atom | Isotopic abundance of ⁷⁹Br and ⁸¹Br |

Synthesis via Suzuki-Miyaura Cross-Coupling

The construction of the C(sp²)-C(sp²) bond in biaryl systems is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is the preeminent choice due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of reactants.[3]

The synthesis of this compound can be reliably performed by coupling 2-bromobenzonitrile with (4-bromophenyl)boronic acid . This approach is advantageous as both starting materials are commercially available and stable.

Caption: Experimental workflow for the Suzuki-Miyaura synthesis.

Detailed Experimental Protocol

Materials:

-

2-Bromobenzonitrile (1.0 eq)

-

(4-Bromophenyl)boronic acid (1.1 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Toluene and Water (4:1 v/v) or Dioxane/Water

Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzonitrile and (4-bromophenyl)boronic acid.

-

Reagent Addition: Add the palladium catalyst, Pd(PPh₃)₄, and potassium carbonate.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment. The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Solvent Addition: Add the degassed solvent system (e.g., Toluene/Water 4:1) via syringe. Degassing the solvent (by sparging with N₂ or via freeze-pump-thaw cycles) is crucial for maintaining catalytic activity.

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. The base (K₂CO₃) is essential for the formation of the boronate species, which is the active nucleophile in the transmetalation step of the catalytic cycle.[3]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 2-bromobenzonitrile is consumed (typically 4-12 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

Reactivity and Chemical Transformations

This compound is a bifunctional molecule, offering two primary sites for chemical modification.

-

Aryl Bromide Moiety: The bromine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of substituents at the 4'-position. For example, a second Suzuki coupling can be performed to create terphenyl systems, or Buchwald-Hartwig amination can be used to install nitrogen-based functional groups. This reactivity is fundamental to building molecular complexity from this intermediate.[4]

-

Nitrile Group: The nitrile functionality is a versatile precursor. It can undergo:

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (4'-Bromo-[1,1'-biphenyl]-2-carboxylic acid), a key structural element in many pharmaceuticals.

-

Reduction: The nitrile can be reduced to a primary amine (e.g., using LiAlH₄ or catalytic hydrogenation), providing a nucleophilic site for further derivatization.[4]

-

Cycloaddition: The nitrile can participate in cycloaddition reactions to form heterocyclic rings, such as tetrazoles, which are important bioisosteres for carboxylic acids in drug design.

-

Applications in Research and Drug Development

The true value of this compound lies in its role as a sophisticated building block for high-value target molecules.

-

Precursor to Angiotensin II Receptor Blockers (Sartans): The 2-cyanobiphenyl scaffold is the foundational core of many sartan drugs, which are widely used to treat hypertension. While the direct industrial precursor for drugs like Irbesartan and Valsartan is often 4'-(bromomethyl)-[1,1']-biphenyl-2-carbonitrile, the synthesis of this and related advanced intermediates relies on the core 2-cyanobiphenyl structure.[5][6] The nitrile group is ultimately converted into a tetrazole ring, which mimics a carboxylic acid and is crucial for binding to the AT₁ receptor.

-

Fragment in Medicinal Chemistry: Biaryl structures are privileged motifs in drug discovery as they can effectively orient functional groups to interact with biological targets like enzymes and receptors. The ability to functionalize both rings of this compound independently makes it an attractive starting point for generating libraries of novel compounds for screening against various therapeutic targets.

-

Materials Science: Biaryl nitriles are also explored in materials science for the synthesis of liquid crystals and other organic electronic materials. The rigid, polarizable structure of these molecules can lead to desirable anisotropic properties.[1]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Hazards: Nitrile compounds can be toxic if ingested, inhaled, or absorbed through the skin. Upon combustion, they may release toxic fumes such as nitrogen oxides and hydrogen bromide.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[7]

References

- Klivon. (n.d.). 2-(4-Bromomethylphenyl)benzonitrile | CAS Number 114772-54-2.

- BenchChem. (n.d.). 2-Bromo-4-(phenylmethyl)-benzonitrile.

- BenchChem. (n.d.). A Comparative Guide to the Reactivity of 4-(2-Bromomethylphenyl)benzonitrile and Benzyl Bromide in Nucleophilic Substitution Rea.

- Sigma-Aldrich. (n.d.). 4'-Bromomethyl-2-biphenylcarbonitrile 97%. Retrieved from Sigma-Aldrich website. (CAS 114772-54-2)

- Mody Chemi Pharma Ltd. (n.d.). 4 Bromo Phenyl Acetonitrile.

- Veeprho. (n.d.). 2-(4-bromophenyl)acetonitrile | CAS 16532-79-9.

- PubChem. (n.d.). 4'-bromo-[1,1'-Biphenyl]-4-carbonitrile.

- DrugBank. (n.d.). 2-4-Bromo-Methylphenyl Benzonitrile | Drug Information, Uses, Side Effects, Chemistry.

- Suzhou Aobai Pharmaceutical Co., Ltd. (n.d.). 2-(4-BROMOPHENYL)ACETONITRILE.

- PubChem. (n.d.). Benzonitrile, 4-bromo-.

- LIFECHEM PHARMA. (n.d.). 4-bromomethyl Benzonitrile.

- BLD Pharm. (n.d.). 114772-54-2|4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile.

- ChemicalBook. (n.d.). 4-Bromomethyl-2-cyanobiphenyl | 114772-54-2.

- Advanced ChemBlocks. (n.d.). 4'-Bromo-[1,1'-biphenyl]-4-carbonitrile. Retrieved from Advanced ChemBlocks website. (CAS 57774-35-3)

- National Institute of Standards and Technology. (n.d.). Benzonitrile, 4-bromo-.

- Cheméo. (n.d.). Chemical Properties of Benzonitrile, 4-bromo- (CAS 623-00-7).

- ResearchGate. (n.d.). Suzuki cross-coupling of 2-bromobenzonitrile with p-tolyl boronic acid... [Image].

- MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.

- Wikipedia. (n.d.). Suzuki reaction.

- PubChemLite. (n.d.). 2-(4-bromophenyl)propanenitrile (C9H8BrN).

- ResearchGate. (n.d.). 1H-NMR spectra of (E)-3-(4-bromophenyl)-2-(4-hydroxyphenyl) acrylonitrile [Image].

- BenchChem. (n.d.). Application Notes and Protocols: Suzuki Cross-Coupling Reactions with 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole.

- CDH Fine Chemical. (n.d.). 4-Bromo Benzonitrile CAS No 623-00-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- ResearchGate. (2016). Simple and Sensitive Methods for the Determination of 2-(4′-Chloromethyl phenyl) Benzonitrile and 2-(4′-Bromomethyl phenyl) Benzonitrile Contents in Valsartan Drug Substance by Gas Chromatography.

- ResearchGate. (n.d.). Biologically active compounds having 2-arylbenzothiazole scaffold.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- RSC Publishing. (2021). Acetonitrile and benzonitrile as versatile amino sources in copper-catalyzed mild electrochemical C–H amidation reactions.

- Wiley Online Library. (2024). Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles.

- PubMed. (2022). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool.

Sources

- 1. 4′-ブロモメチル-2-ビフェニルカルボニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Benzonitrile, 4-bromo- [webbook.nist.gov]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. 114772-54-2|4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile|BLD Pharm [bldpharm.com]

- 6. 4-Bromomethyl-2-cyanobiphenyl | 114772-54-2 [chemicalbook.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

2-(4-Bromophenyl)benzonitrile CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromophenyl)benzonitrile, also systematically named 4'-Bromo-[1,1'-biphenyl]-2-carbonitrile, is a biphenyl compound of significant interest in synthetic organic chemistry. Its structure, featuring a bromo-substituted phenyl ring linked to a benzonitrile moiety, provides two reactive sites for further chemical transformations. This guide offers a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, applications, and safety considerations, designed to support researchers in leveraging this versatile molecule.

Core Chemical Properties

This compound is a solid at room temperature with a molecular formula of C₁₃H₈BrN. The presence of the bromine atom and the nitrile group makes it a valuable intermediate for the synthesis of more complex molecules through reactions such as cross-coupling and nitrile group transformations.

| Property | Value | Source |

| CAS Number | 168072-17-1 | [1] |

| Molecular Formula | C₁₃H₈BrN | [1] |

| Molecular Weight | 258.12 g/mol | [2] |

| Synonyms | 4'-Bromo-[1,1'-biphenyl]-2-carbonitrile | [1] |

Synthesis of this compound

The primary synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[3][4] In this case, the reaction would involve the coupling of a boronic acid or ester derivative of one of the phenyl rings with a halogenated partner of the other.

A representative Suzuki coupling protocol for the synthesis of a biphenyl nitrile is as follows:

Experimental Protocol: Representative Suzuki-Miyaura Coupling

-

Reactant Preparation: In a flame-dried Schlenk flask, combine 2-cyanophenylboronic acid (1.2 equivalents), 1-bromo-4-iodobenzene (1.0 equivalent), and a suitable base such as potassium carbonate (2.0 equivalents).

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water. Subsequently, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), typically at a loading of 1-5 mol%.

-

Reaction Execution: The reaction mixture is heated to a temperature ranging from 80 to 100 °C with vigorous stirring.

-

Monitoring and Work-up: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biphenyl product.

Spectroscopic Characterization

Expected ¹H and ¹³C NMR Data:

While experimental data is absent, general predictions for the NMR spectra can be made based on the structure. The ¹H NMR spectrum would be expected to show a complex series of multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the eight protons on the biphenyl core. The ¹³C NMR spectrum would display signals for the 13 carbon atoms, including the nitrile carbon (typically δ 115-120 ppm) and the carbon attached to the bromine atom.

Applications of this compound

The unique bifunctional nature of this compound makes it a valuable building block in several areas of chemical research and development.

-

Pharmaceutical Research: This compound has been identified as an impurity in the synthesis of Valsartan, an angiotensin II receptor antagonist used to treat high blood pressure. This highlights its relevance in pharmaceutical process chemistry and quality control. The biphenyl scaffold is a common motif in many pharmaceuticals, suggesting that this compound could serve as a key intermediate in the synthesis of novel drug candidates.

-

Materials Science: Biphenyl derivatives are known for their rigid structures and are often incorporated into liquid crystals and organic light-emitting diodes (OLEDs).[5][6] The specific substitution pattern of this compound could be exploited to synthesize novel materials with tailored electronic and photophysical properties for applications in organic electronics.[6]

-

Organic Synthesis: As a bifunctional molecule, it can undergo a variety of chemical transformations. The bromine atom can participate in further cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations, to introduce additional complexity. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct various nitrogen-containing heterocycles.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound (CAS 168072-17-1) was not found during the literature search. The available safety information is for related compounds, such as the "bromomethyl" analogue, which may have different hazard profiles. Therefore, this compound should be handled with care, assuming it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation. Standard laboratory safety protocols should be strictly followed.

General Laboratory Safety Workflow

References

-

[1,1'-Biphenyl]-2-carbonitrile, 4'-bromo- | CymitQuimica.

-

4'-bromo-[1,1'-Biphenyl]-4-carbonitrile | C13H8BrN | CID 1394462 - PubChem.

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts.

-

Suzuki Coupling - Organic Chemistry Portal.

-

Understanding the Properties and Uses of 4'-Bromo-[1,1'-biphenyl]-4-ol.

-

The Role of 4-Bromo-2-fluorobenzonitrile in Advanced Materials and Electronics.

Sources

Spectroscopic Elucidation of 2-(4-Bromophenyl)benzonitrile: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the spectroscopic data for 2-(4-Bromophenyl)benzonitrile, a key intermediate in the synthesis of various organic compounds. The structural confirmation of this molecule is paramount for its application in research and development. This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental choices and data interpretation for professionals in the fields of chemical research and drug development.

Molecular Structure and Synthesis Overview

This compound is a biphenyl derivative featuring a nitrile group on one phenyl ring and a bromine atom on the other. This arrangement makes it a valuable building block in organic synthesis, particularly in cross-coupling reactions where the bromine atom can be further functionalized.

A common and effective method for the synthesis of such biaryl compounds is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction of an aryl halide with an arylboronic acid. For this compound, a plausible synthetic route involves the coupling of 2-bromobenzonitrile with 4-bromophenylboronic acid.[1]

Caption: Synthetic pathway for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol (¹H and ¹³C NMR)

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Obtain a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a spectral width covering the aromatic region (typically 0-10 ppm).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An adequate relaxation delay (e.g., d1 = 2 seconds) is crucial for accurate integration of quaternary carbons.

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum of this compound is expected to show complex multiplets in the aromatic region due to the coupling of the protons on the two phenyl rings.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.75 | d | 1H | H-6' |

| ~ 7.65 | m | 3H | H-3', H-2, H-6 |

| ~ 7.50 | m | 2H | H-4', H-5' |

| ~ 7.40 | d | 2H | H-3, H-5 |

Interpretation of ¹H NMR Spectrum:

The protons on the benzonitrile ring (H-3', H-4', H-5', H-6') and the bromophenyl ring (H-2, H-3, H-5, H-6) will all resonate in the aromatic region, typically between 7.0 and 8.0 ppm. The exact chemical shifts are influenced by the electron-withdrawing nature of the nitrile group and the deshielding effect of the bromine atom. The proton ortho to the nitrile group (H-6') is expected to be the most downfield-shifted proton of the benzonitrile ring. The protons on the brominated ring will likely appear as two distinct sets of doublets, characteristic of a para-substituted benzene ring.[2][3]

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 145 | C-1' |

| ~ 140 | C-1 |

| ~ 133 | C-4 |

| ~ 132 | C-3', C-5' |

| ~ 131 | C-2, C-6 |

| ~ 130 | C-4' |

| ~ 129 | C-3, C-5 |

| ~ 128 | C-6' |

| ~ 123 | C-2' |

| ~ 118 | -C≡N |

| ~ 112 | C (ipso to CN) |

Interpretation of ¹³C NMR Spectrum:

The spectrum will show several signals in the aromatic region (110-150 ppm). The carbon atom attached to the bromine (C-4) will be shifted upfield due to the heavy atom effect. The carbon atom of the nitrile group (-C≡N) will appear around 118 ppm, and the ipso-carbon to which the nitrile is attached will be around 112 ppm.[4][5] The quaternary carbons (C-1, C-1', C-2', C-4) will typically show lower intensity peaks.

Caption: Structure of this compound with atom numbering.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol (FT-IR)

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

IR Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Medium | Aromatic C-H stretch |

| ~ 2230-2220 | Strong, Sharp | C≡N stretch |

| ~ 1600-1450 | Medium-Strong | Aromatic C=C ring stretch |

| ~ 1100-1000 | Strong | C-Br stretch |

| ~ 850-800 | Strong | C-H out-of-plane bend (para-disubstituted) |

Interpretation of IR Spectrum:

The most characteristic peak in the IR spectrum of this compound will be the strong, sharp absorption of the nitrile group (C≡N) stretch, expected around 2225 cm⁻¹.[6][7] The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings will give rise to several bands in the 1600-1450 cm⁻¹ region. The C-Br stretch will be observed in the fingerprint region, typically between 1100 and 1000 cm⁻¹. A strong band in the 850-800 cm⁻¹ region is indicative of the out-of-plane C-H bending of the para-disubstituted bromophenyl ring.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol (GC-MS or Direct Infusion ESI-MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a Gas Chromatograph (GC) for volatile compounds or through direct infusion using Electrospray Ionization (ESI).

-

Ionization: Electron Ionization (EI) is commonly used with GC-MS, while ESI is a softer ionization technique.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

MS Spectral Data (Predicted)

| m/z | Relative Abundance | Assignment |

| 259/261 | High | [M]⁺ (Molecular ion) |

| 180 | Medium | [M - Br]⁺ |

| 152 | Medium | [M - Br - CN]⁺ |

| 102 | High | [C₆H₄CN]⁺ |

| 76 | Medium | [C₆H₄]⁺ |

Interpretation of Mass Spectrum:

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This will result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity at m/z 259 and 261.

Common fragmentation pathways would involve the loss of the bromine atom (leading to a peak at m/z 180) and the loss of the nitrile group. The base peak could correspond to the [C₆H₄CN]⁺ fragment (m/z 102) or the biphenyl radical cation after losing both bromine and the nitrile group.

Caption: Predicted mass fragmentation pathway of this compound.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a robust framework for the structural confirmation of this compound. The predicted spectroscopic data, based on established principles and data from closely related compounds, offers a reliable reference for researchers working with this compound. Accurate interpretation of this data is crucial for ensuring the purity and identity of this important synthetic intermediate, thereby upholding the integrity of subsequent research and development activities.

References

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

-

Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th ed.; John Wiley & Sons, 2005. [Link]

-

PrepChem. Synthesis of (a) 2-(4-Methylphenyl)benzonitrile. [Link]

-

National Institute of Standards and Technology. Benzonitrile, 2-bromo-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

-

National Institute of Standards and Technology. Benzonitrile, 4-bromo-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

-

Biological Magnetic Resonance Bank. Benzonitrile. [Link]

-

PubChem. 4-Bromobenzonitrile. [Link]

-

National Institute of Standards and Technology. Benzonitrile, 2-bromo- Mass Spectrum. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

-

National Institute of Standards and Technology. Benzonitrile, 4-bromo- Mass Spectrum. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

-

Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. National Institutes of Health. [Link]

-

LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

National Institute of Standards and Technology. Benzonitrile, 4-bromo- IR Spectrum. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

-

PubChem. 2-Bromobenzonitrile. [Link]

-

National Institute of Standards and Technology. Benzonitrile, 2-(4-methylphenyl)- IR Spectrum. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

-

Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning, 2015. [Link]

-

Field, L. D.; Li, H.; Magill, A. M. Organic Structures from Spectra, 5th ed.; John Wiley & Sons, 2012. [Link]

-

Pretsch, E.; Bühlmann, P.; Affolter, C. Structure Determination of Organic Compounds: Tables of Spectral Data, 4th ed.; Springer, 2009. [Link]

-

ResearchGate. NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). [Link]

-

National Institute of Standards and Technology. Benzonitrile, 4-bromo- Mass Spectrum. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

-

National Institute of Standards and Technology. Benzonitrile, 2-bromo- Mass Spectrum. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

Sources

- 1. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Bromobenzonitrile(2042-37-7) 1H NMR [m.chemicalbook.com]

- 3. bmse000284 Benzonitrile at BMRB [bmrb.io]

- 4. Benzonitrile, 4-bromo- [webbook.nist.gov]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. Benzonitrile, 2-(4-methylphenyl)- [webbook.nist.gov]

- 7. Benzonitrile, 2-bromo- [webbook.nist.gov]

- 8. Benzonitrile, 4-bromo- [webbook.nist.gov]

An In-depth Technical Guide to the Solubility and Stability of 2-(4-Bromophenyl)benzonitrile

Introduction

2-(4-Bromophenyl)benzonitrile is a biphenyl derivative characterized by a bromine substituent and a nitrile group. While not extensively documented in public literature, its structure suggests significant potential as a key intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. The biphenyl scaffold is a common motif in drug discovery, and the presence of reactive handles like the bromine atom (amenable to cross-coupling reactions) and the nitrile group (which can be hydrolyzed or reduced) makes it a versatile building block.

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of such an intermediate is paramount. Solubility dictates the choice of reaction solvents, purification methods (such as crystallization), and the feasibility of formulation for in vitro and in vivo testing. Stability, on the other hand, is critical for ensuring the integrity of the compound during storage, chemical reactions, and formulation, as well as for identifying potential degradation pathways that could impact purity, safety, and efficacy.

This technical guide provides a comprehensive framework for evaluating the solubility and stability of this compound. In the absence of extensive published data for this specific molecule, this document emphasizes the underlying scientific principles and provides detailed, field-proven experimental protocols. By synthesizing information from structurally analogous compounds and adhering to established regulatory guidelines, this guide empowers researchers to systematically characterize this and similar molecules with scientific rigor.

Part 1: Physicochemical Properties and Solubility Profile

A molecule's solubility is fundamentally governed by its structure. This compound possesses two aromatic rings, rendering the bulk of the molecule nonpolar and hydrophobic. The nitrile (-C≡N) group introduces a degree of polarity due to the electronegativity difference between carbon and nitrogen. The bromine atom is a weakly deactivating, ortho-para directing substituent that adds to the molecule's molecular weight and can participate in halogen bonding.

Predicted Physicochemical Properties

Based on its structure, the following properties can be inferred:

| Property | Predicted Value / Characteristic | Rationale |

| Appearance | White to off-white solid | Aromatic compounds of this size are typically crystalline solids at room temperature. |

| Molecular Weight | 258.11 g/mol | C₁₃H₈BrN |

| Polarity | Moderately polar to nonpolar | The large nonpolar surface area of the biphenyl rings is the dominant feature. The nitrile group provides a localized dipole moment. |

| Water Solubility | Low to Insoluble | The hydrophobic nature of the biphenyl core is expected to lead to very poor aqueous solubility. Structurally similar compounds like biphenyl are insoluble in water.[1] |

| Organic Solvent Solubility | Good solubility in a range of organic solvents | Expected to be soluble in common organic solvents like chloroform, toluene, and moderately soluble in polar aprotic solvents like acetonitrile and acetone.[2] |

Theoretical Framework for Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone for predicting solubility.

-

Polar Solvents (e.g., water, methanol, ethanol): These solvents have strong intermolecular forces, such as hydrogen bonding. The energy required to break these bonds to accommodate the nonpolar this compound molecule is not sufficiently compensated by the weak van der Waals interactions that would form. Thus, low solubility is expected.

-

Polar Aprotic Solvents (e.g., acetonitrile, DMSO, DMF): These solvents have dipole-dipole interactions but are not hydrogen bond donors. This compound is expected to have moderate solubility in these solvents, as the nitrile group can interact favorably with the solvent dipoles.

-

Nonpolar Solvents (e.g., toluene, hexane, diethyl ether): These solvents primarily exhibit van der Waals forces. The nonpolar biphenyl structure of this compound will interact favorably with these solvents, leading to higher solubility.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[3] It involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Protocol: Shake-Flask Solubility Determination

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution).

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as RP-HPLC with UV detection, to determine the concentration.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in mg/mL or µg/mL.

Caption: Workflow for Shake-Flask Solubility Determination.

Predicted Solubility in Common Solvents

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

| Nonpolar | Toluene, Hexane | High | Favorable van der Waals interactions with the biphenyl rings. |

| Halogenated | Dichloromethane | High | Good solvent for many organic solids. |

| Polar Aprotic | Acetonitrile, Acetone | Moderate | Dipole-dipole interactions with the nitrile group. |

| Polar Aprotic | DMSO, DMF | Moderate to High | Stronger polar aprotic solvents capable of dissolving a wide range of compounds. |

| Alcohols | Methanol, Ethanol | Low to Moderate | Can interact with the nitrile group, but the nonpolar bulk of the molecule limits solubility. |

| Aqueous | Water | Very Low / Insoluble | The molecule is predominantly hydrophobic. |

Part 2: Chemical Stability and Forced Degradation Studies

Chemical stability is a critical quality attribute of any compound used in research and development. Forced degradation (or stress testing) is a series of studies that intentionally degrade the compound under more severe conditions than accelerated stability testing.[5] The purpose is to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used for stability studies.[6][7]

The International Council for Harmonisation (ICH) guideline Q1A(R2) provides the framework for conducting these studies.[8] A degradation of 5-20% is generally considered optimal to detect and identify degradation products without generating secondary or tertiary degradants that would not be seen under normal storage conditions.[6]

Forced Degradation Experimental Protocols

A systematic approach to forced degradation involves exposing this compound to hydrolytic, oxidative, photolytic, and thermal stress.

Caption: General workflow for forced degradation studies.

2.1.1 Hydrolytic Stability

Causality: Hydrolysis investigates the compound's stability in aqueous environments at different pH values. The nitrile group is susceptible to both acid- and base-catalyzed hydrolysis.[9][10]

Protocol:

-

Prepare solutions of this compound in 0.1 M HCl (acidic), water (neutral), and 0.1 M NaOH (basic). A co-solvent like acetonitrile may be necessary if the compound's aqueous solubility is very low.

-

Store the solutions at an elevated temperature (e.g., 60°C) to accelerate degradation.

-

Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by RP-HPLC to quantify the remaining parent compound and detect any degradation products.

Expected Degradation Pathway: The primary degradation pathway under both acidic and basic conditions is the hydrolysis of the nitrile group, first to a benzamide intermediate and then to a carboxylic acid (2-(4-bromophenyl)benzoic acid).[11][12]

Caption: Plausible hydrolytic degradation pathway.

2.1.2 Oxidative Stability

Causality: Oxidative stress testing assesses the compound's susceptibility to oxidation, which can occur in the presence of oxygen or oxidizing agents. Aromatic rings can be susceptible to oxidation, although they are generally stable.[13]

Protocol:

-

Dissolve this compound in a suitable solvent.

-

Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) and stir at room temperature.[14][15]

-

Monitor the reaction over time (e.g., 0, 2, 4, 8, 24 hours) by withdrawing aliquots.

-

Analyze the samples by RP-HPLC.

Expected Degradation: While the biphenyl system is relatively robust, strong oxidative conditions could potentially lead to hydroxylation of the aromatic rings or other complex oxidative degradation products. The nitrile and bromo-substituents are generally stable to mild oxidation.

2.1.3 Photostability

Causality: Photostability testing determines if the compound degrades when exposed to light. This is crucial for handling and storage, as well as for formulation in transparent containers.

Protocol:

-

Expose a solid sample of this compound and a solution of the compound to a light source that meets ICH Q1B guidelines.[16][17][18] This requires a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/m².[5][19]

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

After the exposure period, dissolve the solid sample and analyze both the solid and solution samples by RP-HPLC.

Expected Degradation: The C-Br bond can be susceptible to photolytic cleavage, which could lead to radical-mediated degradation pathways.

2.1.4 Thermal Stability

Causality: Thermal stress testing evaluates the compound's stability at elevated temperatures in the solid state. This is important for determining appropriate storage conditions and for assessing stability during manufacturing processes like milling or drying.

Protocol:

-

Place a solid sample of this compound in a controlled temperature oven (e.g., 80°C).

-

Withdraw samples at various time points (e.g., 1, 3, 7, 14 days).

-

Dissolve the samples in a suitable solvent and analyze by RP-HPLC.

Expected Degradation: this compound is expected to be thermally stable under typical pharmaceutical processing and storage conditions. Degradation would likely only occur at temperatures approaching its melting or decomposition point.

Part 3: Analytical Methodologies

A robust, stability-indicating analytical method is essential for both solubility and stability studies. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common technique for this purpose.[20][21]

Key Principles of a Stability-Indicating Method

A method is considered "stability-indicating" if it can accurately quantify the parent compound and separate it from all potential degradation products, process impurities, and excipients.[22][23]

-

Specificity/Selectivity: The method must be able to resolve the peak for this compound from the peaks of any degradants. This is confirmed by analyzing the stressed samples from the forced degradation studies.

-

Accuracy & Precision: The method must provide results that are close to the true value and are reproducible.

-

Linearity: The detector response must be proportional to the concentration of the compound over a defined range.

-

Robustness: The method should be reliable under small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).

Recommended Starting Conditions for RP-HPLC Method Development

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 column provides good hydrophobic retention for nonpolar molecules like this compound.[24] |

| Mobile Phase | A: Water (with 0.1% formic acid or trifluoroacetic acid) B: Acetonitrile or Methanol | A gradient elution (e.g., starting at 50% B and increasing to 95% B) is often effective for separating compounds with different polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Detection | UV at ~254 nm | The aromatic rings will have strong UV absorbance. A full UV scan should be performed to determine the optimal wavelength. |

| Column Temp. | 30°C | Provides reproducible retention times. |

| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |

Conclusion

This compound is a compound with significant potential in synthetic chemistry. A comprehensive understanding of its solubility and stability is a prerequisite for its effective use. This guide has provided a robust framework for this characterization, grounded in established scientific principles and regulatory expectations. While specific experimental data for this molecule is not widely available, the protocols and theoretical discussions presented here offer a clear path for researchers to:

-

Predict and experimentally determine its solubility profile in a range of solvents.

-

Systematically investigate its stability under hydrolytic, oxidative, photolytic, and thermal stress.

-

Identify potential degradation pathways and products.

-

Develop a foundational, stability-indicating analytical method for accurate quantification.

By following these methodologies, scientists and drug development professionals can generate the high-quality data necessary to confidently advance their research and development programs.

References

-

ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021, December 13). atlas-mts.com. [Link]

-

Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Pearson. [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Resolve Mass. [Link]

-

STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]

-

ICH Q1B Photostability testing of new active substances and medicinal products. (1998, January 1). European Medicines Agency. [Link]

-

FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. [Link]

-

Quality Guidelines. ICH. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). protocols.io. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31). Regulations.gov. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Shake Flask Method Summary. BioAssay Systems. [Link]

-

Hydrogen peroxide oxidation of aromatic hydrocarbons by immobilized iron(III). SciSpace. [Link]

-

Aromatic Nitriles Definition. Fiveable. [Link]

-

Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

-

A Review On Recent Advances In Development Of RP-HPLC Method. Journal of Pharmaceutical Research and Development. [Link]

-

A PRACTICAL APPROACH TO RP HPLC ANALYTICAL METHOD DEVELOPMENT. (PDF). [Link]

-

Hydrogen peroxide oxidation of aromatic hydrocarbons by immobilized iron(III). ResearchGate. [Link]

-

A review on method development by hplc. SciSpace. [Link]

-

Analytical Method Development and Validation by RP-HPLC technique: a Review. (2023, March 9). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

EXP13 Hydrolysis of Benzonitrile. Scribd. [Link]

-

Scaling Small Molecule Purification Methods for HPLC. Agilent. [Link]

-

Base Hydrolysis of Benzonitrile. (2016, April 7). YouTube. [Link]

-

Hydrolysis of Nitriles to Carboxylic Acid. Ventura College Organic Chemistry Lab. [Link]

-

Nitrile Oxides. V. Stable Aromatic Nitrile Oxides. The Journal of Organic Chemistry. [Link]

-

Q1A(R2) Guideline. ICH. [Link]

-

Hydrogen peroxide. Organic Chemistry Portal. [Link]

-

Hydrogen peroxide. Wikipedia. [Link]

-

ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. IKEV. [Link]

-

Oxidation of Aromatic Compounds. Fiveable. [Link]

-

(1,1'-Biphenyl)-4-Carbonitrile, 4'-Heptyl. Methylamine Supplier. [Link]

-

2-(4-Bromophenyl)acetonitrile. ChemBK. [Link]

-

Formation of Aromatic Nitriles by Direct Replacement of the Nitro Groups of Dinitrotetrachlorobenzenes. Synthetic Communications. [Link]

-

Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ResearchGate. [Link]

-

4 Bromo Phenyl Acetonitrile. Mody Chemi Pharma Ltd. [Link]

-

To synthesize benzoic acid from bromobenzene, follow these steps. (2025, August 1). askIITians. [Link]

-

Benzonitrile. Wikipedia. [Link]

-

Biphenyl. Wikipedia. [Link]

-

2-(4-bromophenyl)acetonitrile. Veeprho. [Link]

-

Nitrile. Wikipedia. [Link]

-

Methods for the synthesis of aromatic nitriles via the C≡N triple bond cleavage of CN⁻. ResearchGate. [Link]

-

Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory. ResearchGate. [Link]

-

Benzonitrile, 4-bromo-. PubChem. [Link]

-

Preparation of 4-bromobenzonitrile. PrepChem.com. [Link]

Sources

- 1. Biphenyl - Wikipedia [en.wikipedia.org]

- 2. (1,1'-Biphenyl)-4-Carbonitrile, 4'-Heptyl- Supplier China | High Purity CAS 3446-89-7 | Specifications, Safety, Application, Price [nj-finechem.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. bioassaysys.com [bioassaysys.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resolvemass.ca [resolvemass.ca]

- 7. youtube.com [youtube.com]

- 8. database.ich.org [database.ich.org]

- 9. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]

- 10. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. scribd.com [scribd.com]

- 12. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 13. fiveable.me [fiveable.me]

- 14. Hydrogen peroxide [organic-chemistry.org]

- 15. Hydrogen peroxide - Wikipedia [en.wikipedia.org]

- 16. database.ich.org [database.ich.org]

- 17. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 18. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 19. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 20. ijpsjournal.com [ijpsjournal.com]

- 21. ijprajournal.com [ijprajournal.com]

- 22. researchgate.net [researchgate.net]

- 23. scispace.com [scispace.com]

- 24. agilent.com [agilent.com]

An In-depth Technical Guide to the Synthesis of Key Precursors for 2-(4-Bromophenyl)benzonitrile

Abstract

2-(4-Bromophenyl)benzonitrile is a pivotal biaryl scaffold, serving as a foundational building block in the development of advanced pharmaceuticals, agrochemicals, and functional materials. The strategic introduction of its distinct structural motifs is critical for tuning molecular properties. This guide provides an in-depth exploration of the synthesis of its essential precursors, focusing on robust and scalable methodologies. We will dissect the prevalent retrosynthetic strategies, centering on the Suzuki-Miyaura cross-coupling reaction, and provide detailed, field-proven protocols for the preparation of the requisite aryl halide and organoboron components. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the causality behind experimental choices and a practical guide to precursor synthesis.

Retrosynthetic Strategy: Deconstructing the Target Molecule

The most efficient and modular route to biaryl compounds like this compound is through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, stands out for its functional group tolerance, mild reaction conditions, and commercial availability of catalysts and reagents.[1][2]

Two primary retrosynthetic disconnections are considered for the target molecule:

-

Route A: Disconnection at the C-C bond between the two phenyl rings, utilizing a 2-halobenzonitrile and 4-bromophenylboronic acid.

-

Route B: An alternative disconnection using a dihaloarene and 2-cyanophenylboronic acid.

While both routes are chemically viable, Route A is generally preferred in a research and development setting. This preference is grounded in the high commercial availability and straightforward, reliable synthesis of its precursors: 2-chlorobenzonitrile and 4-bromophenylboronic acid.[3][4] This guide will focus on the synthesis of these two key intermediates.

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Aryl Halide Precursor: 2-Chlorobenzonitrile

2-Chlorobenzonitrile is a versatile and cost-effective aryl halide precursor. Among the various synthetic methods, the Sandmeyer reaction remains a cornerstone of aromatic chemistry due to its reliability and broad applicability.[5][6][7]

Core Methodology: The Sandmeyer Reaction

The Sandmeyer reaction provides a transformative pathway to replace an amino group on an aromatic ring with a variety of substituents, including halides and nitriles, via a diazonium salt intermediate.[8] The transformation is catalyzed by copper(I) salts and proceeds through a radical-nucleophilic aromatic substitution mechanism.[5] For the synthesis of 2-chlorobenzonitrile, the process begins with the diazotization of 2-chloroaniline, followed by reaction with copper(I) cyanide.

Caption: Workflow for the Sandmeyer synthesis of 2-Chlorobenzonitrile.

Experimental Protocol: Sandmeyer Cyanation

This protocol details the conversion of 2-chloroaniline to 2-chlorobenzonitrile.

Step 1: Preparation of the Diazonium Salt

-

In a three-necked flask equipped with a mechanical stirrer and thermometer, prepare a solution of concentrated hydrochloric acid in water.

-

Add 2-chloroaniline to the acid solution and stir until fully dissolved. Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise. The key is to maintain the temperature below 5 °C to prevent the decomposition of the diazonium salt. The addition is complete when a slight excess of nitrous acid is detected (test with starch-iodide paper).

Step 2: Cyanation

-

In a separate, larger flask, prepare a solution of copper(I) cyanide (CuCN) and sodium cyanide (NaCN) in water. Warm the solution gently to ensure complete dissolution, then cool.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the copper cyanide solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to manage the effervescence.

-

After the addition is complete, warm the reaction mixture on a steam bath until the evolution of nitrogen ceases.

-

Cool the mixture to room temperature. The product, 2-chlorobenzonitrile, will often separate as an oil or solid.

-

Perform a steam distillation or solvent extraction (e.g., with dichloromethane) to isolate the crude product.

-

Purify the crude product by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure 2-chlorobenzonitrile.

| Reagent/Material | Molar Eq. | Purpose | Key Considerations |

| 2-Chloroaniline | 1.0 | Starting Material | - |

| Conc. HCl | ~3.0 | Acid catalyst, forms HCl salt | Ensures complete diazotization |

| Sodium Nitrite (NaNO₂) | 1.05 | Diazotizing agent | Add slowly at 0-5 °C |

| Copper(I) Cyanide (CuCN) | ~1.2 | Cyanide source & catalyst | Highly toxic, handle with care |

| Sodium Cyanide (NaCN) | ~1.2 | Solubilizes CuCN | Highly toxic, handle with care |

Synthesis of the Organoboron Precursor: 4-Bromophenylboronic Acid

4-Bromophenylboronic acid is a stable, crystalline solid that is indispensable for Suzuki-Miyaura coupling reactions. A highly effective method for its synthesis involves the formation of a Grignard reagent from 1,4-dibromobenzene, followed by reaction with a borate ester.

Core Methodology: Grignard Reaction and Borylation

This synthesis leverages the nucleophilic character of Grignard reagents.[9][10] The carbon-magnesium bond in the Grignard reagent readily attacks the electrophilic boron atom of a trialkyl borate. Subsequent acidic hydrolysis cleaves the borate ester to yield the desired boronic acid. The use of 1,4-dibromobenzene allows for selective formation of the mono-Grignard reagent.

Caption: Workflow for Grignard-based synthesis of 4-Bromophenylboronic Acid.

Experimental Protocol: Grignard Borylation

This protocol outlines the synthesis of 4-bromophenylboronic acid from 1,4-dibromobenzene.

Step 1: Grignard Reagent Formation

-

Ensure all glassware is oven-dried and the reaction is assembled under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be anhydrous.

-

Place magnesium turnings in a three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer.

-

Add anhydrous tetrahydrofuran (THF) or diethyl ether to cover the magnesium.

-

Dissolve 1,4-dibromobenzene in anhydrous THF/ether and add it to the dropping funnel.

-

Add a small portion of the dibromobenzene solution to the magnesium. The reaction may need initiation with a small crystal of iodine or gentle warming.

-

Once the reaction initiates (indicated by cloudiness and gentle reflux), add the remaining dibromobenzene solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed.

Step 2: Borylation and Hydrolysis

-

Cool the freshly prepared Grignard reagent to below -70 °C using a dry ice/acetone bath.

-

In a separate flask, dissolve triisopropyl borate or trimethyl borate in anhydrous THF.

-

Add the borate solution dropwise to the cold Grignard reagent, maintaining the temperature below -70 °C. A thick precipitate will form.

-

Once the addition is complete, allow the mixture to warm slowly to room temperature while stirring.

-

Quench the reaction by carefully pouring it into a cold, stirred solution of aqueous acid (e.g., 2M HCl).

-

Separate the organic layer and extract the aqueous layer with ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude 4-bromophenylboronic acid can be purified by recrystallization from a suitable solvent system (e.g., water or toluene/hexanes) to yield a white crystalline solid.[11]

| Reagent/Material | Molar Eq. | Purpose | Key Considerations |

| 1,4-Dibromobenzene | 1.0 | Starting Material | - |

| Magnesium (Mg) | 1.0-1.1 | Grignard formation | Must be activated/fresh |

| Triisopropyl Borate | 1.1-1.2 | Boron source | Highly moisture-sensitive |

| Anhydrous THF/Ether | - | Solvent | Must be strictly anhydrous |

| Aqueous HCl | Excess | Hydrolysis/Workup | Added during quench |

The Convergent Step: A Outlook on the Suzuki-Miyaura Coupling

With both high-purity precursors in hand, the final convergent step involves their coupling to form this compound. This reaction exemplifies the power of palladium catalysis in modern organic synthesis.[12][13] The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the C-C bond and regenerate the catalyst.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.

A typical procedure involves heating the two precursors with a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent mixture (e.g., DME/water).[14] The successful synthesis of the final product is critically dependent on the purity and integrity of the precursors prepared via the methods detailed in this guide.

Conclusion

The synthesis of this compound is most effectively approached through a convergent Suzuki-Miyaura cross-coupling strategy. This guide has provided a detailed, scientifically-grounded framework for the preparation of the two essential precursors, 2-chlorobenzonitrile and 4-bromophenylboronic acid. By understanding the mechanisms behind the Sandmeyer and Grignard reactions and adhering to robust experimental protocols, researchers can reliably produce these high-purity intermediates, paving the way for successful and efficient synthesis of the target molecule and its derivatives for applications across the chemical sciences.

References

- ChemicalBook. 2-Chlorobenzonitrile synthesis.

- MDPI.

- Thieme. Catalytic Cyanation of Aryl Halides with Electrophilic N–CN Reagent.

- ResearchGate.

- Chinese Chemical Society. Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions | CCS Chemistry.

- RSC Publishing.

- RSC Publishing.

- ResearchGate.

- RSC Publishing.

- Semantic Scholar.

- International Journal of ChemTech Research.

- Guidechem.

- Wikipedia. Sandmeyer reaction.

- Molbase. 4-bromophenylboric acid - 5467-74-3 - Structure, Synthesis, Properties.

- ChemicalBook. 4-Bromophenylboronic acid | 5467-74-3.

- BYJU'S. Sandmeyer Reaction Mechanism.

- PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review.

- Organic Chemistry Portal. Sandmeyer Reaction.

- NINGBO INNO PHARMCHEM CO.,LTD. Leveraging 4-Bromophenylboronic Acid in Advanced Organic Synthesis.

- Organic Chemistry Portal. Grignard Reaction.

- Sigma-Aldrich. 4-Bromophenylboronic acid = 95.0 5467-74-3.

- PrepChem.com. Synthesis of (a) 2-(4-Methylphenyl)benzonitrile.

- Lanhai Industry. 4-Bromophenylboronic acid cas 5467-74-3.

- NIH. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.

- NIH. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.

- ResearchGate. Suzuki-Miyaura reaction of aryl halides (benzyl halides)

- Google Patents.

- MDPI. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media.

- Master Organic Chemistry. Reactions of Grignard Reagents.

- YouTube. Suzuki cross-coupling reaction.

- PubChem - NIH. Benzonitrile, 4-bromo- | C7H4BrN | CID 12162.

- Chemguide. reaction of aldehydes and ketones with grignard reagents.

- PubMed Central.

- University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.

- Google Patents.

- BenchChem. 2-(3-Fluorophenyl)

- Google Patents.

- ACS Publications. Use of 2-Bromophenylboronic Esters as Benzyne Precursors in the Pd-Catalyzed Synthesis of Triphenylenes | Organic Letters.

Sources

- 1. youtube.com [youtube.com]

- 2. home.sandiego.edu [home.sandiego.edu]

- 3. nbinno.com [nbinno.com]

- 4. lanhaiindustry.com [lanhaiindustry.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sandmeyer Reaction [organic-chemistry.org]

- 9. Grignard Reaction [organic-chemistry.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. 4-Bromophenylboronic acid | 5467-74-3 [chemicalbook.com]

- 12. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. prepchem.com [prepchem.com]

An In-Depth Technical Guide to the Discovery and History of 2-(4-Bromophenyl)benzonitrile

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of 2-(4-Bromophenyl)benzonitrile, a key biaryl intermediate in organic and medicinal chemistry. We delve into the evolution of its synthesis, from classical Ullmann couplings to modern palladium-catalyzed Suzuki-Miyaura reactions, offering detailed experimental protocols and a comparative analysis of these methodologies. Furthermore, this guide explores the critical role of this compound and its derivatives as versatile building blocks in the synthesis of high-value compounds, particularly in the development of pharmaceuticals such as angiotensin II receptor blockers (sartans). This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important synthetic intermediate.

Introduction: The Emergence of a Versatile Biaryl Scaffold

The biaryl motif is a privileged structure in medicinal chemistry and materials science, imparting unique conformational and electronic properties to molecules. This compound, with its distinct arrangement of a brominated phenyl ring linked to a cyanophenyl moiety, represents a highly versatile and strategically important building block in organic synthesis. The presence of the bromine atom provides a reactive handle for a multitude of cross-coupling reactions, while the nitrile group can be readily transformed into other functional groups or serve as a key pharmacophoric element.

This guide will trace the historical development of the synthesis of this compound, from early, often harsh, synthetic methods to the more refined and efficient catalytic processes used today. We will provide detailed, field-proven protocols for its preparation and discuss its significant applications, particularly in the pharmaceutical industry where it and its close derivatives are instrumental in the synthesis of life-saving medications.

Historical Perspective and the Evolution of Synthesis

While a singular, definitive "discovery" of this compound in a landmark publication is not readily apparent from the historical literature, its emergence is intrinsically linked to the development of carbon-carbon bond-forming reactions for the synthesis of biaryl compounds. The synthesis of such unsymmetrical biaryls has historically presented a significant challenge in organic chemistry.

The Era of Ullmann Coupling: A Classical Approach

The first conceptual pathway to molecules like this compound would have been through the Ullmann reaction, first reported by Fritz Ullmann and his student Bielecki in 1901.[1][2] This reaction involves the copper-mediated coupling of two aryl halides to form a biaryl.[1][3][4]

The classical Ullmann reaction for synthesizing an unsymmetrical biaryl like this compound would involve the coupling of a bromobenzonitrile with a bromobenzene derivative. However, this approach is often plagued by several challenges:

-

Harsh Reaction Conditions: The traditional Ullmann reaction requires high temperatures, often exceeding 200°C.[3]

-

Stoichiometric Copper: The reaction typically necessitates stoichiometric or even excess amounts of copper powder or a copper-bronze alloy.[1]

-

Low to Moderate Yields: Yields can be erratic and are often low, particularly for unsymmetrical couplings, due to the formation of symmetrical side products.[1]

-

Limited Substrate Scope: The reaction is generally limited to aryl halides activated by electron-withdrawing groups.[1]

Despite these drawbacks, the Ullmann reaction was a foundational method for biaryl synthesis for much of the 20th century and represents the classical approach to forming the core structure of this compound.

Conceptual Ullmann Synthesis Workflow

Caption: Conceptual workflow for the Ullmann coupling to synthesize this compound.

The Suzuki-Miyaura Revolution: A Paradigm Shift in Biaryl Synthesis

The landscape of biaryl synthesis was revolutionized by the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for which Akira Suzuki was a co-recipient of the Nobel Prize in Chemistry in 2010. This reaction provides a much milder, more efficient, and highly versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.

The Suzuki-Miyaura coupling has become the state-of-the-art method for the synthesis of this compound and its derivatives. The reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of this compound, this translates to the coupling of 2-bromobenzonitrile with 4-bromophenylboronic acid.

The advantages of the Suzuki-Miyaura coupling over the Ullmann reaction are numerous:

-

Mild Reaction Conditions: Reactions are typically run at much lower temperatures (e.g., 80-110°C).

-

Catalytic Palladium: Only a small amount of a palladium catalyst is required.

-

High Yields: The reaction is known for its high efficiency and often provides excellent yields of the desired product.

-

Broad Substrate Scope and Functional Group Tolerance: A wide variety of functional groups are tolerated, making it a highly versatile method.

The general applicability and high efficiency of the Suzuki-Miyaura reaction have made it the preferred method for the industrial-scale production of this compound and related compounds.

Suzuki-Miyaura Synthesis Workflow

Caption: General workflow for the Suzuki-Miyaura synthesis of this compound.

Modern Synthetic Methodologies: Detailed Protocols

The following sections provide detailed, step-by-step protocols for the synthesis of this compound via both classical and modern methods. These protocols are based on established literature procedures for similar transformations and are intended to serve as a reliable starting point for laboratory synthesis.

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction for the synthesis of this compound from 2-bromobenzonitrile and 4-bromophenylboronic acid.

Materials and Equipment:

-

2-Bromobenzonitrile

-

4-Bromophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Inert atmosphere (Nitrogen or Argon)

Experimental Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzonitrile (1.0 eq), 4-bromophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add a 4:1 mixture of toluene and water to the flask. The total solvent volume should be sufficient to ensure good stirring.

-

Degassing: Degas the reaction mixture by bubbling a gentle stream of nitrogen or argon through the solution for 15-20 minutes. This is crucial to remove dissolved oxygen which can deactivate the palladium catalyst.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.02-0.05 eq).

-

Reaction: Heat the reaction mixture to reflux (typically around 90-100°C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Add deionized water and transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash with brine (2 x volume of organic layer).

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Protocol 2: Synthesis via Ullmann Coupling (Conceptual)

This protocol outlines a conceptual procedure for the Ullmann coupling to synthesize this compound. It is important to note that this method is often lower yielding and requires more stringent conditions than the Suzuki-Miyaura coupling.

Materials and Equipment:

-

2-Bromobenzonitrile

-

1,4-Dibromobenzene

-

Copper powder (activated)

-

High-boiling point solvent (e.g., Dimethylformamide (DMF) or nitrobenzene)

-

High-temperature reaction vessel

-

Mechanical stirrer

-

Standard laboratory glassware for high-temperature reactions

Experimental Procedure:

-

Reactant Charging: In a high-temperature reaction vessel equipped with a mechanical stirrer and a reflux condenser, combine 2-bromobenzonitrile (1.0 eq), an excess of 1,4-dibromobenzene (e.g., 3.0 eq), and activated copper powder (2.0 eq).

-

Solvent Addition: Add a high-boiling point solvent such as DMF or nitrobenzene.

-